molecular formula C16H10ClF3N2O B2888892 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one CAS No. 312510-67-1

2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B2888892
CAS No.: 312510-67-1
M. Wt: 338.71
InChI Key: WIBYDDUCFSUCFE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a synthetic organic compound. The structure of this compound features a quinazolin-4(3H)-one moiety, which is a bicyclic system combining benzene and pyrimidine rings. It also contains a chloromethyl group attached to the quinazoline ring and a trifluoromethylphenyl group at the third position. Compounds in this class often find relevance in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, a common approach involves:

  • Starting Materials:

    • 3-(trifluoromethyl)aniline

    • Anthranilic acid

    • Formaldehyde

    • Hydrochloric acid

    • Phosgene

  • Reaction Steps:

    • Step 1: Anthranilic acid reacts with formaldehyde and hydrochloric acid to form 2-(chloromethyl)quinazolin-4(3H)-one.

    • Step 2: 2-(chloromethyl)quinazolin-4(3H)-one is then reacted with 3-(trifluoromethyl)aniline in the presence of phosgene to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the synthetic route mentioned above, optimized for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chloromethyl group can be oxidized to form a corresponding carboxylic acid under specific conditions. Reduction: The chloromethyl group can also undergo reduction, potentially forming a methyl group. Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Various nucleophiles like sodium azide (NaN3) or ammonia (NH3) can be used under appropriate conditions.

Major Products Formed

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of methyl-substituted derivatives.

  • Substitution: Formation of azide or amine-substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules. Biology: Investigated for its potential as an enzyme inhibitor due to its structural resemblance to biologically active quinazoline derivatives. Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Industry: Used in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The compound's mechanism of action can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinazoline core structure allows it to fit into the active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 2-(chloromethyl)quinazolin-4(3H)-one

  • 2-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

  • 2-(hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Unique Features:

  • The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.

  • The chloromethyl group provides a reactive site for further functionalization, offering versatility in synthetic modifications.

This combination of features makes 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one particularly valuable in various fields of scientific research and industry.

Properties

IUPAC Name

2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-9-14-21-13-7-2-1-6-12(13)15(23)22(14)11-5-3-4-10(8-11)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYDDUCFSUCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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